2'-O-methyl-5-methyluridine

Description

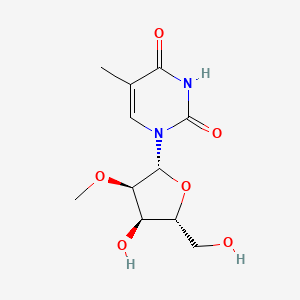

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRPHCORALGKQ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970832 | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-09-4 | |

| Record name | 5-Methyl-2′-O-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Modified Nucleoside 2'-O-methyl-5-methyluridine: From Discovery to Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the modified ribonucleoside 2'-O-methyl-5-methyluridine (m⁵Um), from its initial discovery to its natural occurrence and the experimental methodologies used for its study. We delve into the techniques for its detection and quantification, its metabolic fate, and its broader biological context. This document is intended to serve as a valuable resource for researchers in the fields of RNA biology, drug development, and nucleic acid chemistry, providing detailed protocols and a summary of the current state of knowledge.

Discovery and Natural Occurrence

The first identification of this compound, also known as 2'-O-methylribothymidine, was a significant finding in the field of nucleic acid modifications.

Initial Discovery

This compound was first discovered as a component of a specific transfer RNA (tRNA) in a eukaryotic organism.

-

Year of Discovery: 1974

-

Researchers: Gross, H.J., Simsek, M., Raba, M., et al.

-

Source: Rabbit liver

This discovery was groundbreaking as it represented the first instance of 2'-O-methylribothymidine being identified in a nucleic acid.[1]

Natural Occurrence

Following its initial discovery, this compound has been identified in various types of RNA across different domains of life, highlighting its conserved nature. It is a post-transcriptional modification, meaning it is introduced into the RNA molecule after transcription.

This modified nucleoside is found in:

-

Transfer RNA (tRNA): It is present in the TΨC loop of certain tRNAs, often at position 54, where it can replace the more common ribothymidine (T)[3]. Its presence has been noted in eukaryotes.[4]

-

Ribosomal RNA (rRNA): Like many other 2'-O-methylated nucleosides, it is a component of rRNA.[5]

-

Small nuclear RNA (snRNA) and Small nucleolar RNA (snoRNA): These non-coding RNAs involved in splicing and other RNA processing events also contain this compound.[5]

The presence of this modification in functionally important regions of these RNA molecules suggests a role in modulating their structure and function.

Quantitative Analysis of this compound

Determining the abundance of this compound is crucial for understanding its biological roles. Several techniques are employed for its quantification.

Summary of Quantitative Data

| RNA Type | Organism/Cell Type | Abundance of 5-methyluridine (m⁵U) | Reference |

| mRNA | Human (hygromycin B treated) | 0.003 ± 0.001% of Uridines | [6] |

| mRNA | Human (cycloheximide treated) | 0.0025 ± 0.0006% of Uridines | [6] |

Note: The data above pertains to 5-methyluridine (m⁵U). The abundance of the dually modified this compound (m⁵Um) is expected to be a fraction of this value and is typically found in structured non-coding RNAs like tRNA and rRNA rather than mRNA.

Experimental Protocols

The identification and quantification of this compound rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of tRNA

Objective: To isolate total tRNA from cells or tissues for subsequent analysis of modified nucleosides.

Protocol:

-

Cell Lysis: Lyse cells using a suitable buffer (e.g., containing Tris-HCl, EDTA, and SDS).

-

Phenol-Chloroform Extraction: Perform phenol-chloroform extractions to remove proteins and DNA.

-

RNA Precipitation: Precipitate total RNA from the aqueous phase using ethanol or isopropanol.

-

Small RNA Fractionation: Isolate small RNAs (<200 nucleotides), including tRNA, using methods like size-exclusion chromatography or ion-exchange chromatography.

-

tRNA Purification (Optional): For higher purity, tRNA can be further purified using high-performance liquid chromatography (HPLC).

Detection and Quantification by Mass Spectrometry

Objective: To accurately identify and quantify this compound in an RNA sample.

Protocol:

-

Enzymatic Digestion of RNA:

-

Digest the purified RNA (e.g., 1-10 µg) to its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by bacterial alkaline phosphatase.

-

-

Liquid Chromatography (LC) Separation:

-

Separate the resulting nucleosides using reversed-phase HPLC.

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the eluting nucleosides using a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

-

Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantify the amount of the modified nucleoside by comparing its signal intensity to that of known standards.[7][8]

-

Primer Extension Analysis for 2'-O-methylation Site Mapping

Objective: To identify the location of 2'-O-methylated nucleotides within an RNA sequence. This method relies on the observation that reverse transcriptase can be impeded at 2'-O-methylated sites, especially at low dNTP concentrations.

Protocol:

-

Primer Design: Design a DNA primer that is complementary to a region downstream of the suspected modification site.

-

Primer Labeling: End-label the primer with a radioactive (e.g., ³²P) or fluorescent tag.

-

Annealing: Anneal the labeled primer to the target RNA.

-

Reverse Transcription: Perform reverse transcription using a reverse transcriptase enzyme under two conditions:

-

Low dNTP concentration: This condition enhances pausing or stopping of the enzyme at the 2'-O-methylated nucleotide.

-

High dNTP concentration: As a control, where the reverse transcriptase is more likely to read through the modification.

-

-

Gel Electrophoresis: Separate the resulting cDNA products on a denaturing polyacrylamide sequencing gel.

-

Analysis: A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane indicates the position of a 2'-O-methylated nucleotide, one nucleotide upstream of the 3' end of the cDNA product.

Ligation-Based Assay for 2'-O-methylation Detection

Objective: To detect and quantify 2'-O-methylation at a specific site based on the sensitivity of DNA ligase to the modification in the RNA template.

Protocol:

-

Oligonucleotide Design: Design two DNA oligonucleotides that are complementary to the RNA sequence and abut at the position of interest.

-

Hybridization: Hybridize the two DNA oligos to the target RNA.

-

Ligation Reaction: Perform a ligation reaction using a DNA ligase (e.g., T4 DNA ligase). The efficiency of ligation will be affected by the presence of the 2'-O-methyl group on the template RNA strand.

-

Product Analysis: Analyze the ligation product by methods such as gel electrophoresis or quantitative PCR. A difference in ligation efficiency between a control (unmodified) and the test RNA indicates the presence of the modification.

Metabolic Pathway of this compound

Studies on the metabolic fate of 2'-O-methyluridine have provided insights into its degradation pathway.

Proposed Metabolic Pathway in Mice

A study investigating the metabolism of tritium-labeled 2'-O-methyluridine in mice revealed its conversion into several metabolites. The proposed pathway involves enzymatic degradation.

Caption: Proposed metabolic pathway of this compound.

The primary degradation appears to be the cleavage of the glycosidic bond by a nucleoside hydrolase, yielding 5-methyluracil and 2'-O-methyl-ribose-1-phosphate. Further metabolic conversions can lead to other pyrimidine nucleosides.

Experimental Workflow for Metabolic Analysis

The following workflow outlines the general steps involved in studying the metabolism of this compound.

Caption: Experimental workflow for in vivo metabolic studies.

Conclusion

This compound is a conserved, post-transcriptional RNA modification found in various functionally important RNA species. Its discovery and subsequent characterization have been enabled by a suite of powerful analytical techniques. While its precise biological roles are still under investigation, its presence in critical regions of tRNA and rRNA suggests functions in fine-tuning RNA structure, stability, and interaction with other molecules. The detailed experimental protocols and metabolic insights provided in this guide offer a solid foundation for researchers to further explore the significance of this and other modified nucleosides in health and disease, and to leverage this knowledge in the development of novel RNA-based therapeutics.

References

- 1. 2′-O-Methyl ribothymidine: a component of rabbit liver lysine transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methyluridine (m⁵U) at Position 54 in tRNA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the biological functions of 5-methyluridine (m⁵U) at position 54 of the T-loop in transfer RNA (tRNA). It details its biosynthesis, its critical role in tRNA structure and stability, its impact on the dynamics of protein synthesis, and its emerging implications in human health and disease.

Introduction: The Significance of a Conserved tRNA Modification

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure their fidelity and efficiency, tRNAs undergo extensive post-transcriptional modifications. One of the most conserved and widespread of these is the methylation of uridine at position 54 in the T-loop, forming 5-methyluridine (m⁵U54).[1][2][3][4] For decades, the precise biological role of this modification remained elusive, as its absence did not lead to obvious growth defects under standard laboratory conditions.[1] However, recent research has unveiled its crucial functions in tRNA maturation, the modulation of ribosome translocation, and cellular stress responses, making it a molecule of significant interest in both fundamental biology and translational research.[1][2][5]

Biosynthesis of m⁵U54: A Conserved Enzymatic Pathway

The methylation of U54 in tRNA is catalyzed by a highly conserved family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[6][7]

-

In bacteria such as Escherichia coli, the enzyme responsible is TrmA .[1][6]

-

In yeast (Saccharomyces cerevisiae), this function is carried out by Trm2 .[1][2]

-

In mammals , including humans, TRMT2A catalyzes the m⁵U54 modification in cytosolic tRNAs, while TRMT2B is responsible for this modification in mitochondrial tRNAs.[2][7]

The catalytic mechanism involves a conserved cysteine residue within the enzyme's active site, which forms a transient covalent intermediate with the C6 of the target uridine. This facilitates the transfer of a methyl group from SAM to the C5 position of the uracil base.[6][7]

Structural and Functional Roles of m⁵U54 in tRNA

The primary role of m⁵U54 is to stabilize the tertiary L-shaped structure of tRNA. It does so by forming a reverse Hoogsteen base pair with the N1-methyladenosine (m¹A) at position 58 (m¹A58).[8] This interaction is critical for maintaining the correct folding of the tRNA molecule, which is essential for its proper function during translation.[2][8]

Impact on tRNA Stability and Maturation

The presence of m⁵U54 contributes to the overall stability of the tRNA molecule.[2] Studies have shown that the absence of this modification can lead to a modest destabilization of tRNAs.[1] Furthermore, the lack of m⁵U54 can have a cascading effect on the tRNA modification landscape. Mass spectrometry analyses have revealed that in cells lacking the m⁵U54-installing enzyme, the stoichiometry of other tRNA modifications is altered.[1][3][4][9][10] This suggests that m⁵U54 acts as a key modulator in the intricate process of tRNA maturation.[1][3][4][9][10]

Modulation of Ribosome Translocation

A groundbreaking discovery has been the role of m⁵U54 in modulating the translocation step of protein synthesis.[1][3][4][9][10] In vitro translation studies have demonstrated that tRNAs lacking m⁵U54 are desensitized to small molecules that inhibit translocation, such as hygromycin B.[1][3][4][9][10] This indicates that m⁵U54 influences the speed and efficiency of the ribosome's movement along the mRNA. This finding is consistent with observations that cells lacking m⁵U54 show less perturbation in growth and gene expression when exposed to translocation inhibitors.[1][9]

Consequences of m⁵U54 Hypomodification

The absence or reduction of m⁵U54, termed hypomodification, has significant cellular consequences, particularly under conditions of stress.

Generation of tRNA-Derived Small RNAs (tsRNAs)

A key outcome of m⁵U54 hypomodification is the generation of tRNA-derived small RNAs (tsRNAs).[2][5][11][12] The lack of m⁵U54 appears to render tRNAs more susceptible to cleavage by ribonucleases like angiogenin (ANG).[5][11][12] This cleavage, often occurring near the anticodon loop, results in the accumulation of 5'-tRNA-derived stress-induced RNAs (5'-tiRNAs).[5][11][12] These tsRNAs are not mere degradation products but are emerging as important regulatory molecules involved in processes such as gene expression control, translation initiation, and the cellular stress response.[2][5]

Cellular Stress Response and Disease Implications

The link between m⁵U54 hypomodification and the cellular stress response is becoming increasingly clear.[2][5] Downregulation of TRMT2A and subsequent m⁵U54 hypomodification have been shown to impact cellular stress response pathways and RNA stability.[2][5] This connection has profound implications for human health, as dysregulation of tRNA modifications is being linked to a growing number of diseases, including neurological disorders, cancer, and metabolic diseases.[2][13][14] The generation of specific tsRNAs due to m⁵U54 hypomodification may play a role in the pathophysiology of these conditions.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on m⁵U54 in tRNA.

| Cell Type/Organism | Condition | Measured Parameter | Quantitative Finding | Reference |

| S. cerevisiae (trm2Δ) | Growth with hygromycin B | Relative growth | Less perturbed compared to wild-type | [1] |

| E. coli (ΔtrmA) | In vitro translation with hygromycin B | Ribosome translocation | Desensitized to inhibition | [1] |

| Human cells (TRMT2A knockdown) | tsRNA generation | Accumulation of 5'-tiRNAs | Increased levels of specific 5'-tiRNAs | [5][11][12] |

| E. coli (ΔtrmA) | tRNA modification analysis (tRNAPhe) | Levels of other modifications | Altered stoichiometry of s⁴U, D, Ψ, m⁷G, acp³U, and i⁶A | [1] |

Experimental Protocols

Quantification of tRNA Modifications by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the quantitative analysis of nucleoside modifications in tRNA.

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest using appropriate RNA purification kits or phenol-chloroform extraction.

-

tRNA Purification: Purify specific tRNA isoacceptors if desired, for example, by affinity chromatography.

-

Enzymatic Digestion: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).

-

Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent and fragment ions specific to each canonical and modified nucleoside.

-

-

Data Analysis: Quantify the amount of each modified nucleoside relative to its corresponding unmodified counterpart or a stable isotope-labeled internal standard.

Analysis of tRNA-Derived Small RNAs (tsRNAs) by Northern Blotting

This method allows for the detection and relative quantification of specific tsRNAs.

-

RNA Extraction: Extract total RNA from cells under control and stress conditions.

-

Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA samples on a denaturing polyacrylamide gel to resolve small RNA species.

-

Electrotransfer: Transfer the separated RNA from the gel to a positively charged nylon membrane.

-

UV Crosslinking: Crosslink the RNA to the membrane using ultraviolet light.

-

Probe Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific to the tsRNA of interest.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or fluorescence imaging.

-

Quantification: Quantify the band intensity relative to a loading control (e.g., a small non-coding RNA like U6 snRNA).

Visualizing the Molecular Landscape

The following diagrams illustrate key pathways and workflows related to the biological function of m⁵U54 in tRNA.

Caption: Biosynthesis and key functions of m⁵U54 in tRNA.

Caption: Consequences of m⁵U54 hypomodification.

Caption: Workflow for tRNA modification analysis by LC-MS/MS.

Conclusion and Future Directions

The 5-methyluridine modification at position 54 of tRNA has emerged from being an enigmatic, conserved feature to a critical player in the fine-tuning of protein synthesis and cellular homeostasis. Its roles in maintaining tRNA structure, modulating ribosome translocation, and protecting tRNAs from stress-induced cleavage highlight its importance. For researchers in drug development, the enzymes responsible for m⁵U54 biosynthesis, such as TRMT2A, represent potential therapeutic targets. Modulating the levels of m⁵U54 could offer novel strategies for influencing protein translation in diseases characterized by translational dysregulation, such as cancer. Furthermore, the tsRNAs generated as a consequence of m⁵U54 hypomodification may serve as novel biomarkers or even therapeutic agents. Future research will likely focus on further elucidating the precise molecular mechanisms by which m⁵U54 modulates ribosome function and the specific roles of m⁵U54-dependent tsRNAs in various disease contexts.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Conserved 5-methyluridine tRNA modification modulates ribosome translocation | NSF Public Access Repository [par.nsf.gov]

- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid residues of the Escherichia coli tRNA(m5U54)methyltransferase (TrmA) critical for stability, covalent binding of tRNA and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs. | Sigma-Aldrich [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. whba1990.org [whba1990.org]

- 14. Human transfer RNA modopathies: diseases caused by aberrations in transfer RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

role of 2'-O-methyl-5-methyluridine in ribosome translocation

An In-depth Technical Guide on the Role of Modified Uridines in Ribosome Translocation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ribosome, a complex molecular machine responsible for protein synthesis, is composed of ribosomal RNA (rRNA) and proteins. The fidelity and efficiency of translation are critically modulated by post-transcriptional modifications of rRNA and transfer RNA (tRNA). These modifications, particularly those within functionally significant regions of the ribosome, play a crucial role in fine-tuning the dynamics of translation, including the process of translocation. This guide delves into the role of specific uridine modifications, with a focus on 2'-O-methylation and 5-methylation, in the context of ribosome translocation. While the combined modification, 2'-O-methyl-5-methyluridine, has been identified in tRNA, its specific role in ribosome translocation is not yet extensively characterized. Therefore, this guide will examine the individual and context-specific roles of these modifications to provide a comprehensive understanding of their impact on ribosomal function.

Ribosomal RNA modifications are extensive and are often clustered in functionally important sites of the ribosome, such as the peptidyltransferase center and the decoding site, where they contribute to efficient and accurate protein synthesis[1]. 2'-O-methylation is a common modification that stabilizes RNA structure by influencing the sugar pucker and restricting the rotational freedom of the phosphate backbone[2]. 5-methyluridine (m⁵U), on the other hand, is a highly conserved modification found in tRNAs[3].

The Role of 5-Methyluridine in Modulating Ribosome Translocation

The 5-methyluridine modification, particularly at position 54 of the T-loop in tRNA (m⁵U54), has been identified as a key modulator of the translocation step in protein synthesis[3][4].

Impact on Translocation Dynamics

Studies have shown that the absence of m⁵U54 in tRNA can desensitize the ribosome to small molecules that inhibit translocation, such as hygromycin B and cycloheximide[3][4]. This suggests that m⁵U54 plays a role in the conformational changes of the tRNA and ribosome during translocation. The loss of this modification appears to permit ribosome translocation even in the presence of inhibitors that would normally stall the process[4]. This modulation of translocation speed and sensitivity to inhibitors highlights the importance of tRNA modifications in the overall regulation of protein synthesis[5].

The Significance of 2'-O-Methylation in Ribosomal RNA

2'-O-methylation is one of the most abundant modifications in eukaryotic rRNA, with numerous sites located in functionally critical regions[6][7]. These modifications are crucial for ribosome biogenesis and the overall stability of the ribosome structure[1][2].

Influence on Ribosome Dynamics and Ligand Binding

Recent research has revealed that the pattern of 2'-O-methylation in rRNA can regulate cellular translation by controlling ribosome dynamics and the binding of ligands[2]. Heterogeneity in rRNA 2'-O-methylation suggests that not all ribosomes within a cell are identical, leading to the concept of "specialized ribosomes" that may have different translational properties[1]. This heterogeneity can influence the translation of specific mRNAs, thereby contributing to the translational control of gene expression[1].

Case Study: 2'-O-methyluridine in the Mitochondrial Ribosome

A well-characterized example of the critical role of a 2'-O-methylated uridine is found in the mitochondrial ribosome (mitoribosome). Mitoribosomes are responsible for synthesizing key proteins of the electron transport chain[8][9].

The human mitochondrial 16S rRNA contains a 2'-O-methyluridine at position 1369 (Um1369), a universally conserved modification within the peptidyl transferase center[10][11]. This modification is introduced by the enzyme MRM2 (also known as FTSJ2)[10][12][13].

Functional Importance of Um1369

The Um1369 modification is essential for the proper assembly of the large subunit of the mitoribosome and for efficient mitochondrial translation[11]. Its location in the peptidyl transferase center suggests a role in the interaction of the ribosome with the aminoacyl-tRNA in the A-site[10]. Mutations in the MRM2 gene that lead to a deficiency in this modification can cause severe mitochondrial diseases, such as MELAS-like encephalomyopathy, highlighting the critical nature of this single RNA modification[10][12].

Quantitative Data on the Effects of Uridine Modifications

The following table summarizes quantitative findings from studies on the impact of uridine modifications on ribosome function.

| Modification/Condition | Organism/System | Observed Effect | Quantitative Measure | Reference |

| Loss of m⁵U54 in tRNA | S. cerevisiae | Decreased sensitivity to hygromycin B | Altered transcriptome-wide gene expression in the presence of the inhibitor. | [3][4] |

| Loss of m⁵U54 in tRNA | E. coli (in vitro) | Increased tripeptide formation in the presence of hygromycin B | Yield of fMFK tripeptide is increased when using tRNA lacking m⁵U54. | [4] |

| Mutation in Bcd1 (affecting snoRNP assembly and 2'-O-methylation) | S. cerevisiae | Decreased translational fidelity | Changes in ribosome rotational status and decreased binding to eIF1. | [14] |

| Knockdown of SNORD45C (affecting 2'-O-methylation at C174 in 18S rRNA) | Human cell lines | Decreased translation efficiency of AU-rich codons | Specific reduction in the translation of mRNAs with a high content of AU-rich codons. | [14] |

| Mutation in MRM2 gene (loss of Um1369 in 16S mt-rRNA) | Human patient | Multiple OXPHOS deficiency | Reduction of mitochondrial translation and oxygen consumption rate. | [10] |

Experimental Protocols

Ribosome Profiling

Ribosome profiling is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Objective: To determine the precise positions of ribosomes on mRNA transcripts at a given moment.

Methodology:

-

Cell Growth and Harvest: Grow bacterial or eukaryotic cells to the desired density. Arrest translation by adding an inhibitor like cycloheximide (for eukaryotes) or by flash-freezing the entire culture in liquid nitrogen (for bacteria to avoid artifacts from antibiotics)[15][16].

-

Cell Lysis: Lyse the cells using a suitable buffer that maintains ribosome integrity. For bacteria, freezer milling is an effective method[15]. For eukaryotic cells, a gentle lysis buffer containing non-ionic detergents is used[16].

-

Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose density gradient ultracentrifugation[17].

-

RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.

-

Library Preparation:

-

Deplete ribosomal RNA from the extracted footprints.

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing and Data Analysis: Sequence the library using high-throughput sequencing and map the reads to a reference genome or transcriptome to determine the ribosome occupancy on each transcript[18].

Toeprinting Assay

A toeprinting assay is an in vitro technique used to map the position of a ribosome on a specific mRNA molecule.

Objective: To identify the precise location of the ribosome on an mRNA transcript, often to study the formation of translation initiation or elongation complexes.

Methodology:

-

Assemble Translation Reaction:

-

In a reaction tube, combine in vitro transcribed mRNA of interest, a translation-competent extract (e.g., rabbit reticulocyte lysate), and a fluorescently labeled DNA primer that is complementary to a region downstream of the expected ribosome stall site[19][20][21].

-

Add amino acids and an energy source (ATP, GTP).

-

-

Stall Ribosomes: Add a translation inhibitor (e.g., cycloheximide for elongation arrest) to stall the ribosomes at a specific position[22].

-

Primer Extension:

-

Add reverse transcriptase and dNTPs to the reaction.

-

The reverse transcriptase will synthesize a cDNA strand starting from the labeled primer.

-

The enzyme will stop when it encounters the stalled ribosome, creating a cDNA product of a specific length (the "toeprint")[22].

-

-

Analysis of cDNA Products:

-

Purify the cDNA products.

-

Analyze the size of the fluorescently labeled cDNA fragments by capillary electrophoresis on an automated DNA sequencer[19][22].

-

Run a sequencing ladder of the same mRNA in parallel to precisely map the 3' end of the toeprint, which corresponds to the position of the leading edge of the ribosome. The P-site is typically located 15-17 nucleotides upstream of the toeprint[22].

-

Visualizations

Caption: Workflow for a ribosome profiling experiment.

References

- 1. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. RNA Modifications in Translation Fidelity | Encyclopedia MDPI [encyclopedia.pub]

- 7. Mapping 2'-O-methyl groups in ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial ribosome - Wikipedia [en.wikipedia.org]

- 9. Structure and Function of the Mitochondrial Ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Defective mitochondrial rRNA methyltransferase MRM2 causes MELAS-like clinical syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. MRM2 mitochondrial rRNA methyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 14. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 16. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 17. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jove.com [jove.com]

- 21. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]

- 22. tandfonline.com [tandfonline.com]

Unveiling a Novel Component of Rabbit Liver Lysine tRNA: A Technical Guide to 2'-O-methyl-5-methyluridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and characterization of 2'-O-methyl-5-methyluridine, a modified nucleoside identified as a component of rabbit liver lysine transfer RNA (tRNA). This document details the original experimental protocols, presents the quantitative data from the foundational study, and visualizes the experimental workflows for clarity and reproducibility.

Introduction

The post-transcriptional modification of nucleosides in transfer RNA is crucial for its structural integrity, stability, and function in protein synthesis. The discovery of novel modified nucleosides expands our understanding of the intricate regulatory mechanisms governing translation. This guide focuses on the seminal work that first identified this compound (also referred to as 2'-O-methyl ribothymidine) in a specific lysine tRNA isoacceptor from rabbit liver, a significant finding as it was the first time this modified nucleoside was reported in a nucleic acid.

Quantitative Data Summary

The identification of this compound was a result of meticulous analysis of the nucleoside composition of purified rabbit liver lysine tRNA. The following table summarizes the molar ratios of the modified nucleosides found in one of the lysine tRNA species, relative to pseudouridine.

| Nucleoside | Molar Ratio (relative to Pseudouridine) |

| Pseudouridine (Ψ) | 1.00 |

| This compound (Tm) | 0.25 |

| Dihydrouridine (D) | 0.75 |

| 1-Methyladenosine (m1A) | 0.25 |

| N2-Methylguanosine (m2G) | 0.25 |

| N2,N2-Dimethylguanosine (m22G) | 0.25 |

| 1-Methylguanosine (m1G) | 0.25 |

| 5-Methylcytidine (m5C) | 0.50 |

| 2'-O-Methylcytidine (Cm) | 0.25 |

| 2'-O-Methylguanosine (Gm) | 0.25 |

| Threonylcarbamoyladenosine (t6A) derivative | 0.25 |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound from rabbit liver lysine tRNA.

Isolation and Purification of Lysine tRNA

A multi-step procedure was utilized to isolate and purify specific lysine tRNA isoacceptors from rabbit liver.

-

Initial Extraction: Total RNA was extracted from rabbit liver using a phenol extraction method.

-

DEAE-Cellulose Chromatography: The crude RNA was first fractionated on a DEAE-cellulose column to separate tRNA from other RNA species.

-

Benzoylated DEAE-Cellulose (BD-Cellulose) Chromatography: The tRNA fraction was then subjected to chromatography on a BD-cellulose column. This step is crucial for separating tRNA species based on their secondary structure and the presence of hydrophobic modified nucleosides.

-

RPC-5 Chromatography: Further purification of the lysine tRNA isoacceptors was achieved by reversed-phase chromatography on an RPC-5 column. This high-resolution technique allowed for the separation of individual tRNA species.

Enzymatic Digestion of Purified tRNA

To analyze the nucleoside composition, the purified lysine tRNA was completely hydrolyzed to its constituent nucleosides.

-

Enzymes Used: A combination of snake venom phosphodiesterase and bacterial alkaline phosphatase was used for the enzymatic digestion.

-

Reaction Conditions: The digestion was carried out in a buffered solution at 37°C for a sufficient duration to ensure complete hydrolysis of the tRNA into nucleosides.

Identification of this compound

The identification of the novel modified nucleoside was accomplished through a series of analytical techniques.

-

Two-Dimensional Thin-Layer Chromatography (TLC): The nucleoside digest was separated using two-dimensional TLC on cellulose plates. This allowed for the resolution of the complex mixture of modified and unmodified nucleosides.

-

Paper Electrophoresis: The unknown nucleoside spot from the TLC was eluted and further characterized by paper electrophoresis at different pH values to determine its charge properties.

-

UV Absorption Spectroscopy: The UV absorption spectrum of the isolated nucleoside was recorded at acidic, neutral, and alkaline pH to confirm its identity as a uridine derivative.

-

Periodate Oxidation and Borohydride Reduction: To confirm the presence of a 2'-O-methyl group, the nucleoside was subjected to periodate oxidation followed by reduction with sodium borohydride. A 2'-O-methylated nucleoside would be resistant to periodate oxidation.

-

Co-chromatography with a Synthetic Standard: The final confirmation was achieved by co-chromatographing the isolated nucleoside with a chemically synthesized standard of this compound in various solvent systems.

Visualizations

The following diagrams illustrate the key experimental workflows and the structure of the identified modified nucleoside.

Caption: Workflow for the isolation and identification of this compound.

Caption: Hierarchical relationship of this compound within lysine tRNA.

Conclusion

The identification of this compound as a component of rabbit liver lysine tRNA marked a notable advancement in the field of nucleic acid biochemistry. The detailed experimental procedures outlined in this guide provide a valuable resource for researchers investigating tRNA modifications and their biological roles. The presence of this unique modified nucleoside suggests specific enzymatic pathways for its synthesis and hints at its potential contribution to the specialized function of lysine tRNA in translation. Further research into the enzymes responsible for this modification and the functional consequences of its presence will undoubtedly provide deeper insights into the regulation of protein synthesis.

A Technical Guide to the Biosynthesis of 2'-O-Methylated Nucleosides in Prokaryotes and Eukaryotes

Abstract: 2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of a ribose moiety, is one of the most prevalent post-transcriptional modifications found in a wide array of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2][3] This modification is critical for modulating RNA structure and stability, influencing RNA-protein interactions, and ensuring the fidelity of fundamental cellular processes like translation and splicing.[2][4] In eukaryotes, Nm is primarily installed by two distinct mechanisms: a guide RNA-dependent pathway utilizing box C/D small nucleolar ribonucleoproteins (snoRNPs) and a pathway involving standalone methyltransferase enzymes. Prokaryotes, in contrast, predominantly rely on standalone enzymes. The dysregulation of 2'-O-methylation has been implicated in various human diseases, making the enzymes involved potential targets for therapeutic development. This guide provides an in-depth overview of the biosynthetic pathways in prokaryotes and eukaryotes, summarizes key enzymatic data, details critical experimental protocols for studying Nm, and visualizes the core processes for researchers, scientists, and drug development professionals.

Introduction to 2'-O-Methylation (Nm)

2'-O-methylation is a chemical modification where a methyl group (-CH3) is covalently added to the 2'-hydroxyl (-OH) group of the ribose sugar in a nucleotide.[2] This modification can occur on any of the four standard ribonucleosides (adenosine, guanosine, cytidine, and uridine). Unlike base modifications, Nm does not directly alter the Watson-Crick base-pairing face of the nucleotide.[1] However, it imparts significant biochemical properties to the RNA molecule. The presence of the methyl group enhances the hydrophobicity of the sugar, stabilizes the C3'-endo ribose conformation characteristic of A-form RNA helices, and provides steric hindrance that protects the adjacent phosphodiester bond from nuclease-mediated and alkaline hydrolysis.[2][5][6] These properties contribute to increased RNA stability and can influence local RNA structure, thereby affecting interactions with proteins and other nucleic acids.[4][7]

Functionally, Nm is crucial for:

-

Ribosome Biogenesis and Function: In rRNA, Nm sites are clustered in functionally critical regions like the peptidyl transferase center and the decoding site, where they are essential for correct ribosome assembly and translational fidelity.[4][7]

-

Splicing: Nm modifications on snRNAs are required for the proper assembly and catalytic activity of the spliceosome.[8]

-

Immune Evasion: Viruses utilize 2'-O-methylation on their RNA to mimic host RNA, thereby avoiding detection by the innate immune system's pattern recognition receptors.[5]

-

Translation Regulation: Modifications at the 5' cap of eukaryotic mRNAs (Cap 1 structure) are critical for efficient translation initiation. Internal Nm modifications in mRNA have also been reported to regulate mRNA abundance and translation.[1][9]

Biosynthetic Pathways

The biosynthesis of 2'-O-methylated nucleosides is catalyzed by a class of enzymes known as 2'-O-methyltransferases (MTases), which use S-adenosylmethionine (SAM) as the methyl donor. The mechanisms for specifying the modification sites differ significantly between eukaryotes and prokaryotes.

Eukaryotic 2'-O-Methylation

Eukaryotes employ two primary strategies for RNA 2'-O-methylation.

The most prevalent mechanism for modifying rRNA and snRNA in eukaryotes and archaea is directed by a complex called the box C/D small nucleolar ribonucleoprotein (snoRNP).[3][4] This complex consists of four core proteins and a guide snoRNA.

-

Core Proteins: The catalytic activity is provided by the methyltransferase Fibrillarin (FBL, or Nop1 in yeast).[2] The other three core proteins are NOP56 , NOP58 , and Snu13 (15.5K in humans), which are essential for snoRNP assembly, stability, and function.[1][6]

-

Guide snoRNA: Each box C/D snoRNA contains a short sequence, known as the guide region, that is complementary to a specific site on the target RNA.[2] This guide sequence directs the snoRNP complex to the correct nucleotide, positioning it precisely for methylation by Fibrillarin. The methylation event typically occurs five nucleotides upstream of the conserved D box or D' box within the snoRNA.[6]

Caption: Eukaryotic snoRNA-guided 2'-O-methylation pathway.

In addition to the snoRNP machinery, eukaryotes possess several standalone methyltransferases that recognize their specific RNA substrates without a guide RNA. These enzymes are often responsible for modifications in tRNA and mRNA.

-

FTSJ1: A human tRNA methyltransferase.[3]

-

FTSJ3 (SPB1 homolog): Implicated in modifying viral RNA (e.g., HIV-1) and potentially internal sites in mRNA.[1]

-

TRMT44: A putative methyltransferase responsible for modifying tRNA-Ser.[2]

-

CMTR1/CMTR2: Enzymes responsible for methylating the 5' cap of mRNA.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Structural Characterization of 2'-O-methyl-5-methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2'-O-methyl-5-methyluridine, a modified nucleoside of significant interest in nucleic acid research and therapeutic development. This document details the key physicochemical properties, spectroscopic data, and relevant biological context of this molecule. Methodologies for its structural elucidation are presented, along with a workflow for its synthesis and characterization.

Introduction

This compound is a chemically modified pyrimidine nucleoside. It is structurally analogous to the natural nucleoside thymidine (5-methyluridine), with the key distinction of a methyl group attached to the 2'-hydroxyl of the ribose sugar. This modification confers unique properties, including increased nuclease resistance and altered conformational preferences of the sugar moiety, which are of significant interest in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[1] This modified nucleoside has also been identified as a component of transfer RNA (tRNA) in various organisms, suggesting a role in the fine-tuning of protein translation.[2]

Physicochemical and Spectroscopic Data

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₆ | [2][3] |

| Molecular Weight | 272.26 g/mol | [4] |

| CAS Number | 55486-09-4 | [2] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 186 °C | [6] |

| Solubility | Soluble in DMF and DMSO, slightly soluble in ethanol, and PBS (pH 7.2) | [2] |

Spectroscopic Data

Detailed, experimentally verified ¹H and ¹³C NMR data with coupling constants for this compound are not consistently reported in the reviewed literature. However, based on the analysis of the closely related compound, 5-fluoro-2'-O-methyluridine, the expected chemical shifts can be inferred. The presence of the 2'-O-methyl group will characteristically produce a singlet peak around 3.4 ppm in the ¹H NMR spectrum and a signal around 58 ppm in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Note: These are predicted values based on analogous structures and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | ~1.8 (s) | ~12 |

| 6-H | ~7.5 (s) | ~136 |

| 1'-H | ~5.9 (d) | ~88 |

| 2'-H | ~4.0 (dd) | ~84 |

| 3'-H | ~4.1 (dd) | ~70 |

| 4'-H | ~3.9 (m) | ~85 |

| 5'-H, H' | ~3.6 (m) | ~61 |

| 2'-OCH₃ | ~3.4 (s) | ~58 |

| C2 | - | ~151 |

| C4 | - | ~164 |

| C5 | - | ~110 |

Table 3: Predicted Mass Spectrometry Data (Based on data for 2'-O-methyluridine)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 273.1085 | Protonated molecular ion |

| [M+Na]⁺ | 295.0904 | Sodium adduct |

| [Base+H]⁺ | 127.0502 | Protonated 5-methyluracil |

| [Sugar]⁺ | 147.0599 | 2'-O-methylribose fragment |

Experimental Protocols

Synthesis and Purification of this compound

A common synthetic route to this compound involves the methylation of a suitably protected 5-methyluridine derivative. A generalized protocol is as follows:

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 5-methyluridine are protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a trityl group.

-

Methylation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is then methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaH).

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed under appropriate conditions (e.g., TBAF for silyl groups or mild acid for trityl groups).

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

The progress of the reaction and the purity of the final product are monitored by Thin Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC).

Structural Characterization Methods

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to unambiguously assign all proton and carbon signals.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) are measured in Hertz (Hz) to determine the stereochemical relationships between protons.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). Full scan mass spectra are acquired to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: The fragmentation pattern is analyzed to confirm the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualizations

Experimental Workflow for Structural Characterization

Caption: A generalized experimental workflow for the synthesis, purification, and structural characterization of this compound.

Putative tRNA Methylation Pathway

This compound is found in tRNA, where it is introduced post-transcriptionally by specific tRNA methyltransferases. The following diagram illustrates a plausible pathway for its formation.

Caption: A putative enzymatic pathway for the formation of this compound in tRNA, involving sequential methylation steps.

References

The Evolution and Functional Significance of 2'-O-Methylation in tRNA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the evolution, enzymatic machinery, and functional roles of 2'-O-methylation (Nm) in transfer RNA (tRNA). It details the critical impact of this modification on tRNA structure, translational fidelity, cellular stress responses, and its implications in human disease, offering a valuable resource for researchers in molecular biology and drug development.

Introduction to tRNA 2'-O-Methylation

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into amino acid sequences. To ensure their proper function, tRNAs undergo extensive post-transcriptional chemical modifications. Among the most common and conserved of these is 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar of a nucleotide.[1] This seemingly simple modification is catalyzed by a diverse set of enzymes and plays a profound role in fine-tuning tRNA structure and function.

2'-O-methylation is found across all domains of life—Eubacteria, Archaea, and Eukarya—underscoring its fundamental importance.[2] The modification enhances the conformational rigidity of the ribose sugar, stabilizing the C3'-endo pucker characteristic of A-form RNA helices.[1] This structural stabilization contributes to the overall integrity of the tRNA molecule, protects it from nuclease degradation, and influences its interactions with the ribosome and other components of the translational machinery.[3] Beyond its structural role, 2'-O-methylation, particularly in the anticodon loop, is crucial for accurate and efficient translation, preventing frameshifting and ensuring correct codon-anticodon pairing.[3]

Recent research has unveiled more complex, regulatory functions for tRNA 2'-O-methylation. It is dynamically regulated in response to cellular stress, contributing to adaptive translational programs that help cells survive adverse conditions.[4][5] Furthermore, it plays a role in innate immunity, where the methylation status of bacterial tRNA can modulate the host's immune response.[4] The critical nature of this modification is highlighted by the discovery that defects in the human enzymes responsible for tRNA 2'-O-methylation lead to severe neurodevelopmental disorders, such as non-syndromic X-linked intellectual disability (NSXLID).[6][7][8][9]

This guide delves into the evolutionary origins of the enzymes that catalyze 2'-O-methylation, their mechanisms of action, the functional consequences of the modification, its link to human disease, and the experimental protocols used to study it.

The Enzymatic Machinery of 2'-O-Methylation: An Evolutionary Perspective

The enzymes that catalyze tRNA 2'-O-methylation, known as tRNA methyltransferases (Trms), are a diverse group that have evolved to target specific nucleotides with high precision. These enzymes primarily utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[3] They are broadly classified into two major structural superfamilies: the Rossmann-fold methyltransferases (Class I) and the SPOUT methyltransferases (Class IV), which possess a deep trefoil knot in their catalytic domain.[10][11] Phylogenetic analyses suggest that these two classes arose independently and have diversified to fulfill the wide range of methylation reactions required by the cell.[10][11]

Eubacteria

In bacteria like Escherichia coli, three primary positions are known to be 2'-O-methylated in tRNA.[2]

-

Gm18: 2'-O-methylation of Guanosine at position 18 in the D-loop is catalyzed by TrmH (formerly SpoU), a member of the SPOUT superfamily.[2][12][13] This modification is highly conserved and contributes to the stabilization of the tRNA L-shaped tertiary structure.

-

Cm32/Um32: Methylation at position 32 in the anticodon loop is performed by TrmJ .[13]

-

Nm34: Wobble position (34) methylation is catalyzed by TrmL .[13] Both TrmJ and TrmL are SPOUT-class enzymes.[13]

Eukarya

Eukaryotes possess a more complex set of tRNA 2'-O-methyltransferases, targeting several conserved positions. In the model organism Saccharomyces cerevisiae (yeast), the following key enzymes have been identified:

-

Trm3 (YDL112w): The yeast homolog of bacterial TrmH, Trm3 is a SPOUT-class enzyme responsible for Gm18 formation.[2]

-

Trm13 (YOL125w): This enzyme, which does not share sequence similarity with other known methyltransferases, is responsible for Nm4 in the acceptor stem.[14]

-

Trm7: In yeast, Trm7 is a Rossmann-fold methyltransferase that, in complex with different partner proteins, catalyzes methylation at two positions in the anticodon loop.[15]

Archaea

Information on archaeal tRNA 2'-O-methylation is less complete, but studies have identified homologs of both Rossmann-fold and SPOUT enzymes, such as aTrm56, indicating the conservation of these modification pathways across all three domains of life.[2]

The evolution of these enzymes highlights a pattern of both conservation and diversification. Core modifications like Gm18, crucial for tRNA structure, are catalyzed by homologous SPOUT enzymes (TrmH/Trm3) across domains. In contrast, modifications in the anticodon loop, which are critical for decoding, are handled by different enzyme classes in bacteria (SPOUT) versus eukaryotes (Rossmann-fold), suggesting distinct evolutionary solutions to the challenge of regulating translation.

Functional Roles of tRNA 2'-O-Methylation

2'-O-methylation impacts tRNA function at multiple levels, from maintaining structural integrity to executing dynamic regulatory programs in response to cellular needs.

Structural Stability and tRNA Folding

The most fundamental role of 2'-O-methylation is to stabilize the tRNA structure. By locking the ribose into the C3'-endo conformation, it strengthens base stacking and stabilizes helical regions.[1] The Gm18 modification in the D-loop is a prime example, as it helps to correctly fold the tRNA into its functional L-shape. This structural reinforcement also protects the tRNA molecule from degradation by cellular ribonucleases.[3]

Translational Fidelity and Efficiency

Modifications within the anticodon loop (ACL) are critical for the accuracy and speed of translation.

-

Codon Recognition: Nm34 at the wobble position directly influences codon-anticodon pairing, expanding or restricting decoding capabilities to ensure fidelity.

-

Frameshift Prevention: 2'-O-methylation at positions 32 and 34 helps to maintain the reading frame during translation.[3] Lack of these modifications can lead to ribosomal frameshifting, resulting in the synthesis of non-functional proteins.

-

Hierarchical Modification: The presence of Cm32 and Nm34 is often a prerequisite for subsequent modifications in the ACL, such as the formation of wybutosine (yW) at position 37 on tRNAPhe.[6][7][8] This hierarchical process ensures that the anticodon loop is fully mature for optimal decoding.

Regulation of Cellular Stress Responses

tRNA modifications are not static; their levels can change dynamically in response to environmental stress, creating a mechanism for translational control.

-

Oxidative Stress: In yeast, exposure to oxidative stress agents like hydrogen peroxide leads to changes in the levels of specific tRNA methylations, including 2'-O-methylations.[4][7] This reprogramming is thought to selectively enhance the translation of stress-response transcripts that are enriched in specific codons, thereby facilitating cellular survival.[4][5]

-

Amino Acid Starvation (General Amino Acid Control): Lack of 2'-O-methylation in the anticodon loop of tRNAPhe in yeast (due to trm7Δ mutations) leads to the constitutive activation of the General Amino Acid Control (GAAC) pathway.[11][16] This pathway is normally triggered by the accumulation of uncharged tRNAs during amino acid starvation. The Gcn2 kinase senses the uncharged tRNA and phosphorylates the translation initiation factor eIF2α, leading to a global reduction in protein synthesis but increased translation of specific stress-response mRNAs like GCN4.[10][17][18][19][20] The activation of this pathway in trm7Δ mutants suggests that the hypomodified tRNA is not efficiently charged or utilized by the ribosome, mimicking a starved state.[11][16]

Modulation of the Innate Immune System

The innate immune system uses pattern recognition receptors to distinguish self from non-self RNA. 2'-O-methylation serves as a key "self" marker.

-

TLR7 Evasion: Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded viral or bacterial RNA, triggering an interferon-based immune response.[5][12][14][21][22] Bacterial tRNAs, if undermethylated at position G18, can activate TLR7. However, studies have shown that an increase in Gm18 modification in bacterial tRNA under stress conditions suppresses TLR7 activation.[4] This suggests an adaptive mechanism whereby bacteria can modulate their tRNA methylation to evade the host's innate immune system.[4]

Link to Human Disease: FTSJ1 and Intellectual Disability

The critical importance of tRNA 2'-O-methylation in cellular function is starkly illustrated by the consequences of its disruption in humans. Mutations in the FTSJ1 gene, the human homolog of yeast TRM7, are a cause of non-syndromic X-linked intellectual disability (NSXLID).[7][8][9]

Studies on lymphoblastoid cell lines from NSXLID patients with loss-of-function FTSJ1 mutations revealed a near-complete lack of Cm32 and Gm34 on tRNAPhe.[6][7] This lack of 2'-O-methylation also leads to a secondary defect: reduced formation of peroxywybutosine (o2yW) at position G37.[6][7] The absence of these modifications impairs the translation of codons decoded by tRNAPhe, particularly UUU codons.[1][8] A significant number of genes highly biased towards using UUU codons are involved in brain and nervous system development, providing a potential molecular mechanism linking the tRNA modification defect to the cognitive impairment seen in patients.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to tRNA 2'-O-methylation, including enzyme binding affinities and changes in modification levels in disease states.

Table 1: Enzyme-Substrate Binding Affinities

| Enzyme | Substrate tRNA | KD (nM) | Organism | Reference |

|---|---|---|---|---|

| Trm13 | tRNAHis | 85 ± 8 | S. cerevisiae | [14] |

| Trm13 | tRNAGly(GCC) | 100 ± 14 | S. cerevisiae | [14] |

| TruB | Unmodified tRNAPhe | ~1.5 µM | E. coli | [23] |

| TruB | tRNAPhe (m7G46) | ~6.4 µM | E. coli | [23] |

| TrmB | Unmodified tRNAPhe | ~3-4 µM | E. coli |[23] |

Table 2: Quantification of tRNAPhe Anticodon Loop Modifications in Human FTSJ1 Mutant Cell Lines

| Modification | Control LCLs (moles/mole) | FTSJ1 loss-of-function LCLs (moles/mole) | FTSJ1-p.A26P missense LCLs (moles/mole) | Reference |

|---|---|---|---|---|

| Cm32 | 0.72 - 0.74 | 0.05 - 0.07 | Normal | [6][7] |

| Gm34 | 0.69 - 0.74 | Undetectable | Undetectable | [6][7] |

| o2yW37 | 0.6 - 1.0 (relative) | 0.16 - 0.23 (relative) | Normal | [6][7] |

| m1G37 | 0.15 - 0.42 | 0.65 - 0.74 | Normal | [6][7] |

LCLs: Lymphoblastoid Cell Lines. The increase in m1G37 reflects the failure to convert it to o2yW37.

Experimental Protocols

The study of 2'-O-methylation relies on a variety of biochemical and sequencing-based techniques to detect, map, and quantify the modification.

RiboMethSeq: High-Throughput Sequencing Approach

RiboMethSeq is a high-throughput method for mapping 2'-O-methylation sites based on their resistance to alkaline hydrolysis.[2][24][25][26][27]

Principle: The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from random alkaline cleavage. When a library of randomly fragmented RNA is sequenced, Nm sites are revealed as gaps in sequencing coverage or as a significant drop in the number of reads starting at the position immediately following the modified nucleotide.

Detailed Methodology:

-

RNA Isolation: Isolate total RNA or a small RNA fraction (<200 nt) from cells. For tRNA analysis, purification of the tRNA fraction is recommended.

-

Alkaline Fragmentation: Subject the purified RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer, pH 9.2) at 95°C. The incubation time is optimized to generate fragments in the desired size range (e.g., 20-40 nt).

-

RNA End Repair: Treat the fragmented RNA to ensure compatible ends for ligation. This involves:

-

Dephosphorylation of the 3' ends using T4 Polynucleotide Kinase (PNK).

-

Phosphorylation of the 5' ends using T4 PNK and ATP.

-

-

Library Preparation:

-

Ligate a 3' adapter to the RNA fragments.

-

Ligate a 5' adapter to the RNA fragments.

-

-

Reverse Transcription: Synthesize cDNA from the ligated RNA fragments using a reverse transcriptase. The primer used is complementary to the 3' adapter.

-

PCR Amplification: Amplify the cDNA library using primers that anneal to the adapter sequences. Barcoded primers can be used to allow for multiplexing of different samples.

-

High-Throughput Sequencing: Sequence the prepared library on an Illumina platform (e.g., MiSeq or HiSeq).

-

Bioinformatic Analysis:

-

Trim adapter sequences from the raw reads.

-

Align the reads to a reference library of tRNA sequences.

-

Calculate a "MethScore" or protection score for each nucleotide position. This score is based on the relative drop in the number of 5' read ends at the position N+1 compared to the surrounding positions. A high score indicates the presence of a 2'-O-methylation at position N.[27]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate and quantitative method for analyzing the entire spectrum of tRNA modifications.[4][28][29]

Principle: tRNA is hydrolyzed into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by tandem mass spectrometry (MS/MS).

Detailed Methodology:

-

tRNA Purification: Isolate total RNA and purify the tRNA fraction, typically using HPLC.

-

Enzymatic Hydrolysis: Digest the purified tRNA completely into individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

-

HPLC Separation: Inject the nucleoside mixture onto a reversed-phase HPLC column (e.g., a C18 column). Separate the nucleosides using a gradient of solvents (e.g., aqueous ammonium acetate and acetonitrile).

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a triple quadrupole).

-

The mass spectrometer is operated in dynamic multiple reaction monitoring (MRM) mode. For each known modified nucleoside, a specific "transition" is monitored: the fragmentation of a specific parent ion (the protonated nucleoside, [M+H]+) into a specific daughter ion (typically the protonated base, [B+H2]+).

-

-

Quantification: The amount of each nucleoside is determined by integrating the area under its peak in the MRM chromatogram. Absolute quantification can be achieved by using a calibration curve generated from pure standards of each modified nucleoside.

Primer Extension Analysis

Primer extension is a classic method to detect modifications that block or pause reverse transcriptase (RT).

Principle: At low dNTP concentrations, the 2'-O-methyl group presents a steric block to reverse transcriptase, causing the enzyme to pause or stop, resulting in a truncated cDNA product one nucleotide downstream of the modification.[15][22]

Detailed Methodology:

-

Primer Design: Design a DNA oligonucleotide primer that is complementary to a region downstream of the suspected modification site in the target tRNA.

-

Primer Labeling: Label the 5' end of the primer with 32P using T4 PNK and [γ-32P]ATP for radioactive detection.

-

Annealing: Anneal the labeled primer to the target tRNA by heating and gradual cooling.

-

Reverse Transcription Reaction: Perform the reverse transcription reaction using an RT enzyme (e.g., AMV reverse transcriptase). Crucially, the reaction is run under two conditions:

-

Low dNTP concentration (e.g., <5 µM): This condition promotes pausing at the 2'-O-methylated site.

-

High dNTP concentration (e.g., >200 µM): This condition allows the RT to bypass the modification, producing a full-length product.

-

-

Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. A sequencing ladder of the same tRNA, generated using dideoxynucleotides, should be run alongside to precisely map the stop.

-

Detection and Analysis: Visualize the radioactive cDNA products by autoradiography. The presence of a band in the low dNTP lane that is absent or significantly reduced in the high dNTP lane, corresponding to the position N+1, indicates a 2'-O-methylation at position N.[15]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving tRNA 2'-O-methylation.

Caption: Evolutionary divergence of tRNA 2'-O-methyltransferases.

Caption: Hierarchical modification pathway in the eukaryotic tRNA-Phe anticodon loop.

References

- 1. researchgate.net [researchgate.net]

- 2. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR7 toll like receptor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Defects in tRNA anticodon loop 2'-O-methylation are implicated in non-syndromic X-linked intellectual disability due to mutations in FTSJ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. whba1990.org [whba1990.org]

- 10. The tRNA-binding moiety in GCN2 contains a dimerization domain that interacts with the kinase domain and is required for tRNA binding and kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. epublications.marquette.edu [epublications.marquette.edu]

- 20. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]

- 22. TLR7 toll like receptor 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 23. tRNA elbow modifications affect the tRNA pseudouridine synthase TruB and the methyltransferase TrmA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mapping and Quantification of tRNA 2'-O-Methylation by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 28. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 2'-O-methyl-5-methyluridine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methyl-5-methyluridine phosphoramidite is a critical building block in the synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of the 2'-O-methyl and 5-methyl modifications into nucleic acid sequences enhances their properties, including increased nuclease resistance, improved binding affinity to target RNA, and reduced immunogenicity.[1][2][3] These characteristics are highly desirable for the development of effective and safe oligonucleotide-based drugs.[1][3]

This document provides detailed protocols for the chemical synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-CE phosphoramidite, a commonly used derivative for automated solid-phase oligonucleotide synthesis. The synthetic strategy involves a multi-step process starting from 5-methyluridine, which includes protection of the 5'-hydroxyl group, methylation of the 2'-hydroxyl group, and subsequent phosphitylation of the 3'-hydroxyl group.

Synthesis Pathway Overview

The overall synthetic scheme for this compound phosphoramidite is a sequential process of protection, alkylation, and phosphitylation. The following diagram illustrates the key transformations involved in the synthesis.

Caption: Chemical synthesis pathway for this compound phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-5-methyluridine

This protocol details the protection of the 5'-hydroxyl group of 5-methyluridine with a dimethoxytrityl (DMT) group.[1]

Materials:

-

5-Methyluridine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes with triethylamine (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve 5-methyluridine (1 equivalent) in anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 4,4'-dimethoxytrityl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding methanol.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.

Quantitative Data Summary:

| Reagent | Equivalents |

| 5-Methyluridine | 1.0 |

| 4,4'-Dimethoxytrityl chloride | 1.1 |

| Parameter | Value |

| Reaction Time | Overnight |

| Temperature | 0°C to RT |

| Typical Yield | 85-95% |

Protocol 2: Synthesis of 5'-O-DMT-2'-O-methyl-5-methyluridine

This protocol describes the selective methylation of the 2'-hydroxyl group.[4]

Materials:

-